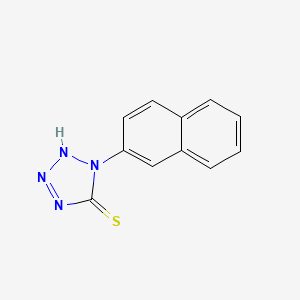

1-Naphthalen-2-yl-1H-tetrazole-5-thiol

Description

Structure

3D Structure

Properties

CAS No. |

38560-12-2 |

|---|---|

Molecular Formula |

C11H8N4S |

Molecular Weight |

228.28 g/mol |

IUPAC Name |

1-naphthalen-2-yl-2H-tetrazole-5-thione |

InChI |

InChI=1S/C11H8N4S/c16-11-12-13-14-15(11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,14,16) |

InChI Key |

JVUHNRBYOXLUKL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N3C(=S)N=NN3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Naphthalen 2 Yl 1h Tetrazole 5 Thiol

Established Synthetic Pathways for Tetrazole-5-thiols

The formation of the tetrazole ring is a cornerstone of synthesizing the target compound. Several classical and modern synthetic strategies are employed for creating tetrazole-5-thiols, each with distinct mechanisms and applications.

The most fundamental and widely utilized method for synthesizing the tetrazole ring is the Huisgen 1,3-dipolar cycloaddition. researchgate.net This reaction typically involves the [3+2] cycloaddition of an azide (B81097) with a nitrile. nih.govscielo.brresearchgate.net The azide acts as the three-atom component (1,3-dipole), while the nitrile provides the two-atom component. This reaction is highly versatile and forms the basis for many synthetic routes to 5-substituted-1H-tetrazoles. nih.govnih.gov

Electron-withdrawing groups on the nitrile can facilitate the reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby enhancing the interaction with the Highest Occupied Molecular Orbital (HOMO) of the azide. nih.gov The reaction can be performed with various azide sources, including sodium azide, trimethylsilyl azide, or organoaluminum azides. nih.govnih.gov While this method is excellent for forming 5-substituted tetrazoles, direct synthesis of 1,5-disubstituted tetrazoles requires starting with an organic azide and a nitrile. The mechanism is generally accepted to be a concerted cycloaddition. acs.org

Another prominent one-pot approach is the Ugi–azide four-component reaction, which is a powerful tool for generating 1,5-disubstituted tetrazoles. nih.gov This reaction differs from the classic Ugi reaction in that an azide traps the intermediate nitrilium ion, leading directly to the tetrazole ring. acs.org Such multicomponent reactions allow for the rapid assembly of complex molecules from simple starting materials in a single step.

A direct and highly effective method for the synthesis of 1-substituted-1H-tetrazole-5-thiols involves the reaction of organic isothiocyanates (R-NCS) with an azide salt, typically sodium azide (NaN₃). acs.orgresearchgate.net This reaction is particularly relevant for the synthesis of 1-Naphthalen-2-yl-1H-tetrazole-5-thiol, where the corresponding precursor would be 2-isothiocyanatonaphthalene.

The reaction proceeds by the addition of the azide anion to the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization to form the tetrazole-thione ring. researchgate.net This method is advantageous as it directly installs both the N-1 substituent and the C-5 thione group in a single, efficient transformation. The reaction is often carried out in solvents like water or acetonitrile and can be performed at room temperature, yielding the desired products in good to excellent yields. researchgate.net The product exists in tautomeric equilibrium between the thione form (1-Naphthalen-2-yl-1H-tetrazole-5(4H)-thione) and the thiol form (this compound).

Precursor Design and Selection for Naphthalen-2-yl Substitution

The synthesis of the target compound necessitates the strategic selection of precursors that incorporate the naphthalen-2-yl moiety. The choice of precursor is intrinsically linked to the chosen synthetic pathway.

For the most direct route outlined in section 2.1.3, the key precursor is 2-isothiocyanatonaphthalene . This molecule contains the naphthalen-2-yl group correctly positioned to become the N-1 substituent of the tetrazole ring and the isothiocyanate functionality required for the cyclization with sodium azide.

Alternatively, if a cycloaddition pathway targeting a 5-substituted tetrazole were to be adapted, one might start with 2-cyanonaphthalene . This nitrile could react with sodium azide to form 5-(naphthalen-2-yl)-1H-tetrazole. However, this would place the naphthalene (B1677914) group at the C-5 position, not the N-1 position, and would require subsequent, complex steps to introduce the thiol group and rearrange the substitution pattern, making this a less efficient approach. Therefore, 2-isothiocyanatonaphthalene is the most logical and efficient precursor for this synthesis.

Reaction Conditions and Optimization in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield, minimizing reaction time, and ensuring the purity of the final product. For the synthesis of 1-substituted-1H-tetrazole-5-thiols from isothiocyanates and azides, several parameters can be adjusted.

The choice of solvent is important; while some procedures use dipolar aprotic solvents like DMF, others have successfully employed water, which is a more environmentally benign option. nih.govresearchgate.net Temperature is another key variable. The reaction between isothiocyanates and sodium azide can often proceed efficiently at room temperature, though gentle heating may be used to increase the reaction rate. researchgate.net The stoichiometry of the reagents, particularly the amount of sodium azide relative to the isothiocyanate, is also optimized to ensure complete conversion.

While the direct reaction of isothiocyanates with azides can be efficient, many tetrazole syntheses, particularly the [3+2] cycloaddition of nitriles and azides, benefit significantly from catalysis. Catalysts serve to activate the nitrile or the azide, lowering the activation energy of the reaction and allowing it to proceed under milder conditions. scielo.brorganic-chemistry.org

A wide array of catalytic systems have been reported, including:

Lewis Acids: Zinc salts (e.g., ZnCl₂, Zn(OTf)₂), aluminum salts (AlCl₃), and copper salts (CuSO₄·5H₂O) are commonly used. scielo.brorganic-chemistry.org Lewis acids activate the nitrile group, making it more susceptible to nucleophilic attack by the azide. organic-chemistry.org

Brønsted Acids: Heterogeneous acid catalysts like silica sulfuric acid have been shown to effectively promote the cycloaddition, offering advantages such as ease of separation and reusability. nih.gov

Transition Metal Complexes: Palladium and Cobalt(II) complexes have also been employed as catalysts. scielo.bracs.org Mechanistic studies suggest that the reaction can proceed via the coordination of the nitrile or azide to the metal center, facilitating the cycloaddition. acs.org

Organocatalysts: L-proline and in situ generated pyrrolium azides have been used as environmentally benign catalysts for the synthesis of 5-substituted 1H-tetrazoles from nitriles. organic-chemistry.org

The influence of these catalytic systems on the synthesis of 5-substituted tetrazoles is summarized in the table below. Although these examples primarily relate to the nitrile-azide cycloaddition, the principles of catalysis are applicable to enhancing the efficiency of various tetrazole-forming reactions.

| Catalyst System | Substrate Type | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Zinc(II) Chloride (ZnCl₂) | Nitriles, Thiocyanates | Isopropanol, 95-110°C | Good yields, mild conditions, broad substrate scope. | organic-chemistry.orgorganic-chemistry.org |

| Copper(II) Sulfate (CuSO₄·5H₂O) | Aryl & Alkyl Nitriles | DMSO, 140°C | Environmentally friendly, readily available, short reaction times. | scielo.br |

| Silica Sulfuric Acid | Nitriles | DMF, Reflux | Heterogeneous, reusable, high yields, cost-effective. | nih.gov |

| Cobalt(II) Complex | Organonitriles | Homogeneous | Allows for mechanistic investigation via intermediate isolation. | acs.org |

| L-proline | Nitriles, Thiocyanates | - | Organocatalyst, environmentally benign, simple workup. | organic-chemistry.org |

Solvent Effects on Yield and Selectivity

The selection of an appropriate solvent is a crucial factor in the synthesis of 1-aryl-1H-tetrazole-5-thiols, significantly impacting the reaction yield and the purity of the final product. While specific studies detailing a comparative analysis of solvents exclusively for the synthesis of this compound are not prevalent in the reviewed literature, valuable insights can be drawn from analogous syntheses of other 1-aryl-1H-tetrazole-5-thiols.

Generally, polar solvents are favored for the reaction between an aryl isothiocyanate and sodium azide. High-boiling point polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to facilitate the cycloaddition, leading to moderate conversion to the desired tetrazole product. However, a significant drawback of these solvents is their high solubility in both water and organic solvents, which can complicate the isolation and purification of the final product. researchgate.net

Water has been identified as a particularly effective solvent for this type of synthesis. In the synthesis of related 1-substituted tetrazole-5-thiones, water has been shown to be more advantageous than ethanol, resulting in higher yields and purer products. researchgate.net The use of water as a solvent aligns with the principles of green chemistry, offering an environmentally benign and cost-effective alternative to organic solvents. For the synthesis of 5-phenyl-1H-tetrazole, water was found to be the optimal solvent in terms of yield. researchgate.net In contrast, non-polar solvents like toluene are generally unsuitable for this reaction, primarily due to the poor solubility of sodium azide. researchgate.net

The table below summarizes the general effect of different solvents on the synthesis of 1-aryl-1H-tetrazole-5-thiols, which can be extrapolated to the synthesis of the naphthalenyl analogue.

| Solvent | General Effect on Yield | Remarks |

|---|---|---|

| Water | High | Environmentally friendly, good solubility of sodium azide. researchgate.netresearchgate.net |

| Dimethylformamide (DMF) | Moderate to Good | High boiling point, can be difficult to remove during workup. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Moderate | High boiling point, can be difficult to remove during workup. researchgate.net |

| Ethanol | Moderate | Less effective than water in some cases. researchgate.net |

| Toluene | Low to None | Poor solubility of sodium azide. researchgate.net |

Temperature and Other Environmental Parameters

Temperature is another critical parameter that significantly influences the rate and efficiency of the formation of this compound. For the cycloaddition reaction to form 5-substituted 1H-tetrazoles, elevated temperatures are generally required to achieve a reasonable reaction rate and yield.

Studies on the synthesis of analogous compounds, such as 5-phenyl-1H-tetrazole, have demonstrated a clear dependence of product yield on the reaction temperature. At room temperature, the conversion to the tetrazole is often negligible or very slow. As the temperature is increased, the productivity of the reaction generally improves. For many cycloaddition reactions leading to tetrazoles, temperatures in the range of 100-120 °C are often employed to ensure a good yield within a practical timeframe. ijrar.com For instance, in the synthesis of certain 5-aryl-thio-1H-tetrazole derivatives, a reaction temperature of 120 °C in DMF was utilized. ijrar.com

The interplay between temperature and solvent choice is also important. A solvent with a sufficiently high boiling point is necessary to achieve the optimal reaction temperature. This is one reason why high-boiling solvents like DMF are often used in these syntheses. However, as noted previously, this must be balanced with considerations for product purification.

Other environmental parameters such as pressure are not commonly varied in the standard synthesis of this class of compounds. The reaction is typically carried out at atmospheric pressure. The pH of the reaction medium can be a factor, particularly during the workup stage. Acidification is usually required to protonate the tetrazole-thiolate salt formed during the reaction, leading to the precipitation of the final product.

The following table provides a general overview of the effect of temperature on the synthesis of 1-aryl-1H-tetrazole-5-thiols.

| Temperature Range | General Effect on Reaction Rate | General Effect on Yield |

|---|---|---|

| Room Temperature | Very Slow | Low to negligible |

| 50-80 °C | Moderate | Moderate |

| 100-120 °C | Fast | Good to Excellent |

Mechanistic Investigations of this compound Formation

The formation of the 1,5-disubstituted tetrazole ring from an aryl isothiocyanate and an azide can be rationalized through two primary mechanistic pathways: a stepwise nucleophilic substitution followed by cyclization, or a concerted 1,3-dipolar cycloaddition.

Elucidation of Reaction Mechanisms (e.g., Nucleophilic Substitution, 1,3-Dipolar Cycloaddition)

The most commonly accepted mechanism for the reaction between an aryl isothiocyanate and sodium azide to form a 1-aryl-1H-tetrazole-5-thiol is the Huisgen 1,3-dipolar cycloaddition. wikipedia.org In this pericyclic reaction, the azide ion acts as a 1,3-dipole that reacts with the carbon-sulfur double bond of the isothiocyanate, which serves as the dipolarophile. This is a concerted process where the new carbon-nitrogen and sulfur-nitrogen bonds are formed in a single transition state, leading directly to the five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org

Alternatively, a stepwise mechanism can be envisioned. This pathway involves the initial nucleophilic attack of the azide ion on the electrophilic carbon atom of the isothiocyanate group. This addition would form a transient linear intermediate. Subsequent intramolecular cyclization of this intermediate, with the terminal nitrogen of the azide moiety attacking one of the nitrogen atoms of the newly formed bond, would then lead to the formation of the tetrazole ring.

While both mechanisms lead to the same product, the concerted 1,3-dipolar cycloaddition is often favored in theoretical discussions of this reaction class due to its efficiency and the stereospecificity observed in related cycloaddition reactions. wikipedia.org However, the actual operative mechanism can be influenced by factors such as the electronic nature of the substituents on the aryl isothiocyanate and the specific reaction conditions.

Kinetic and Thermodynamic Considerations in Synthetic Pathways

The kinetics of the formation of this compound are significantly influenced by the reaction conditions. As discussed previously, higher temperatures generally lead to a faster reaction rate, indicating a significant activation energy barrier for the reaction. The choice of solvent can also affect the kinetics by influencing the solubility of the reactants and stabilizing the transition state.

The electronic properties of the substituent on the aryl isothiocyanate can also play a role in the reaction kinetics. Electron-withdrawing groups on the aromatic ring can increase the electrophilicity of the isothiocyanate carbon, potentially accelerating the initial nucleophilic attack by the azide ion in a stepwise mechanism, or lowering the energy of the LUMO of the dipolarophile in a concerted cycloaddition, thereby increasing the reaction rate. Conversely, electron-donating groups may have the opposite effect.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Naphthalen 2 Yl 1h Tetrazole 5 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the connectivity and chemical environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-Naphthalen-2-yl-1H-tetrazole-5-thiol is expected to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) ring and the thiol group. The seven protons of the 2-substituted naphthalene ring will typically appear in the aromatic region, generally between δ 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, and multiplets) are influenced by the position of each proton on the naphthalene moiety and the electronic effects of the tetrazole-5-thiol substituent.

The thiol proton (-SH) of the tetrazole moiety can be observed as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to proton exchange and hydrogen bonding. In many cases, this peak can be found at a downfield position. For instance, in related 1-substituted tetrazole-5-thiones, the N-H proton appears as a broad signal between δ 12.1 and 15.0 ppm.

Table 1: Representative ¹H NMR Data for 1-Aryl-1H-tetrazole-5-thiol Derivatives

| Compound | Solvent | Aromatic Protons (ppm) | Thiol/NH Proton (ppm) |

| 1-Phenyltetrazole-5-thiol | DMSO-d6 | 7.61-7.78 (m, 5H) | Not specified |

| 1-(4-Chlorophenyl)-1H-tetrazole-5-thione | CDCl₃ | 7.70-7.98 (m, 4H) | 14.71 (s, 1H) |

| 5-(Benzylthio)-1H-tetrazole | CDCl₃ | 7.35-7.49 (m, 5H) | 11.50-13.40 (s, 1H) |

This table presents data from analogous compounds to infer the expected spectral characteristics of this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of this compound. The spectrum will display signals for the ten carbon atoms of the naphthalene ring and the single carbon atom of the tetrazole ring.

The carbon atom of the tetrazole ring (C5), bonded to the sulfur atom, is expected to have a characteristic chemical shift in the range of δ 150-165 ppm. For example, in 1-substituted tetrazole-5-thiones, the C=S carbon appears between δ 161.8 and 167.1 ppm. The ten carbon atoms of the naphthalene moiety will resonate in the aromatic region, typically between δ 110 and 140 ppm. The specific chemical shifts will be influenced by the substitution pattern and the electronic nature of the tetrazole-5-thiol group.

Table 2: Representative ¹³C NMR Data for 1-Aryl-1H-tetrazole-5-thiol Derivatives

| Compound | Solvent | Aromatic Carbons (ppm) | Tetrazole Carbon (C5) (ppm) |

| 1-(4-Chlorophenyl)-1H-tetrazole-5-thione | CDCl₃ | 126.03, 129.22, 132.79, 133.94 | 163.88 |

| 5-(Benzylthio)-1H-tetrazole | Not specified | Aromatic carbons observed | Not specified |

| 1-Propyl-1H-tetrazole-5(4H)-thione | CDCl₃ | - | 163.89 |

This table presents data from analogous compounds to infer the expected spectral characteristics of this compound.

Multi-Nuclear (e.g., ³¹P NMR, ¹⁹F NMR) and Multi-Dimensional NMR Techniques

For derivatives of this compound containing other NMR-active nuclei, multi-nuclear NMR spectroscopy can be employed. For instance, if a phosphorus-containing group is introduced, ³¹P NMR would provide information about the chemical environment of the phosphorus atom. Similarly, for fluorinated derivatives, ¹⁹F NMR is a powerful tool for structural analysis due to its high sensitivity and wide chemical shift range.

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in the complete structural assignment of complex molecules.

COSY spectra would reveal proton-proton couplings within the naphthalene ring system, helping to assign the signals of adjacent protons.

HSQC experiments would establish direct one-bond correlations between protons and the carbon atoms they are attached to, aiding in the assignment of both ¹H and ¹³C signals of the naphthalene moiety.

HMBC spectra provide information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity between the naphthalene ring and the tetrazole moiety, for example, by observing a correlation between a naphthalene proton and the tetrazole carbon.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the naphthalene ring, the tetrazole ring, and the thiol/thione group. The molecule can exist in tautomeric forms, the thiol and the thione form, and FTIR can help in distinguishing between them.

Naphthalene Ring Vibrations : Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C stretching vibrations within the naphthalene ring typically appear in the 1400-1600 cm⁻¹ region. nasa.gov

Tetrazole Ring Vibrations : The tetrazole ring exhibits characteristic stretching and bending vibrations. N=N stretching vibrations are often observed in the 1400-1500 cm⁻¹ range. researchgate.net Ring breathing and other skeletal vibrations can be found in the fingerprint region (below 1300 cm⁻¹).

Thiol/Thione Group Vibrations : The presence of a thiol (S-H) group would give rise to a weak absorption band in the range of 2550-2600 cm⁻¹. However, tetrazole-5-thiols often exist predominantly in the thione tautomeric form (C=S). The C=S stretching vibration is typically observed in the 1050-1250 cm⁻¹ region, although its intensity can be variable. cdnsciencepub.com The N-H stretching of the thione tautomer would appear as a broad band in the 3100-3400 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for 1-Aryl-1H-tetrazole-5-thiol Derivatives

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| N-H Stretch (Thione) | 3100 - 3400 (broad) |

| S-H Stretch (Thiol) | 2550 - 2600 (weak) |

| Aromatic C=C Stretch | 1400 - 1600 |

| Tetrazole N=N Stretch | 1400 - 1500 |

| C=S Stretch (Thione) | 1050 - 1250 |

This table presents generalized data from related compounds to predict the FTIR spectrum of this compound.

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy is a complementary technique to FTIR and is particularly useful for observing symmetric vibrations and non-polar bonds. The Raman spectrum of this compound would provide additional information for a complete vibrational analysis.

Naphthalene Ring : The symmetric "ring breathing" vibration of the naphthalene ring is expected to be a strong and sharp band in the Raman spectrum.

C=S and C-S Bonds : The C=S stretching vibration of the thione tautomer and the C-S stretching of the thiol tautomer are generally more intense in the Raman spectrum compared to the FTIR spectrum, which can aid in their identification. pnrjournal.com

N=N and N-N Bonds : The stretching vibrations of the tetrazole ring's nitrogen-nitrogen bonds will also be observable in the Raman spectrum.

By combining the data from both FTIR and Raman spectroscopy, a comprehensive assignment of the vibrational modes of this compound and its derivatives can be achieved, providing a detailed picture of their molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound (C₁₁H₈N₄S), the molecular ion peak ([M]⁺) corresponding to its molecular weight would be the primary indicator of its presence.

Upon ionization, typically through methods like electron impact (EI), the molecule undergoes fragmentation. The fragmentation of 1,5-disubstituted tetrazoles often follows characteristic pathways. A primary and highly common fragmentation process for tetrazole derivatives involves the elimination of a molecule of nitrogen (N₂). mdpi.comnih.gov This occurs due to the relative instability of the tetrazole ring under ionization conditions, leading to the formation of a stable dinitrogen molecule and a radical cation.

Another potential fragmentation pathway involves the cleavage of the bond between the naphthalene ring and the tetrazole moiety. This can result in the formation of a naphthalenyl cation or a tetrazole-5-thiol radical cation. Further fragmentation of the naphthalene cation could also be observed. The study of fragmentation patterns of similar 1-aryl-5-substituted tetrazoles indicates that the nature of the substituents significantly influences the relative abundance of different fragment ions. nih.gov

Below is a table of expected key fragments for this compound based on common fragmentation pathways for this class of compounds.

| Fragment Ion | Proposed Structure | Key Fragmentation Pathway |

| [M]⁺ | C₁₁H₈N₄S⁺ | Molecular Ion |

| [M-N₂]⁺ | C₁₁H₈N₂S⁺ | Elimination of dinitrogen from the tetrazole ring |

| [C₁₀H₇]⁺ | Naphthalenyl cation | Cleavage of the C-N bond between naphthalene and tetrazole |

| [CN₄HS]⁺ | Tetrazole-5-thiol radical cation | Cleavage of the C-N bond between naphthalene and tetrazole |

This table represents predicted fragmentation patterns based on the analysis of related tetrazole structures and may not reflect all possible fragments.

Single Crystal X-ray Diffraction Studies for Solid-State Structures

While specific crystal structure data for this compound is not available in the surveyed literature, analysis of related compounds, such as derivatives of 1-phenyl-1H-tetrazole-5-thiol, allows for a general description of the expected structural features. lookchem.com A crystal structure determination would involve growing a suitable single crystal, mounting it on a diffractometer, and collecting diffraction data.

The table below presents typical crystallographic parameters that would be determined from such a study, with example values derived from a related tetrazole structure for illustrative purposes.

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Triclinic |

| Space Group | e.g., P2₁/n, P-1 |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

This table lists the parameters that would be obtained from a single-crystal X-ray diffraction experiment.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular forces. These supramolecular interactions dictate the physical properties of the solid material. For this compound, several key interactions are expected to direct its crystal packing.

Given the presence of the large, electron-rich naphthalene system and the aromatic tetrazole ring, π-π stacking interactions are highly probable. nih.gov These interactions would likely occur between the naphthalene rings of adjacent molecules and/or between naphthalene and tetrazole rings, contributing significantly to the stability of the crystal lattice.

Coordination Chemistry and Metal Complexation of 1 Naphthalen 2 Yl 1h Tetrazole 5 Thiol

Ligand Design Principles and Coordination Sites

The design of ligands for specific applications in coordination chemistry hinges on the predictable and controllable interaction between the ligand's donor atoms and the metal center. 1-Naphthalen-2-yl-1H-tetrazole-5-thiol is a multi-dentate ligand with several potential coordination sites, making it a versatile building block for coordination polymers and discrete molecular complexes.

This compound possesses multiple potential donor atoms for metal coordination: the exocyclic sulfur atom and the four nitrogen atoms of the tetrazole ring. researchgate.net This versatility allows the ligand to act as a monodentate, bidentate, or bridging ligand. The sulfur atom, being a soft donor, typically shows a high affinity for soft metal ions. Coordination commonly occurs through the sulfur atom of the deprotonated thiol group. researchgate.net

The nitrogen atoms of the tetrazole ring also serve as effective coordination sites. Depending on the metal ion and reaction conditions, the ligand can coordinate through one or more nitrogen atoms, leading to various binding modes. For instance, in some complexes involving analogous 1-phenyl-1H-tetrazole-5-thiol, the ligand coordinates as a bridging bidentate unit via the thione sulfur atom and a deprotonated nitrogen atom of the heterocyclic ring. researchgate.net This ability to bridge metal centers is fundamental to the formation of polynuclear complexes and coordination polymers.

N-substituted 5-mercaptotetrazoles can exist in two tautomeric forms: the thiol form and the thione form. researchgate.netsjpas.com It is generally accepted that the thione tautomer is the more stable form for these types of heterocyclic compounds. researchgate.net The equilibrium between these forms is crucial as it dictates the nature of the coordinating species.

In the presence of a base or during complexation, the ligand can be deprotonated to form a thiolate anion. This anion is a versatile coordinating agent, and its charge can be delocalized over the S-C-N fragment of the ring system. researchgate.net The deprotonated ligand typically coordinates to metal ions through the exocyclic sulfur atom (thiolate form), but bridging coordination involving both sulfur and nitrogen atoms is also common. The absence of the S-H stretching vibration in the IR spectra of metal complexes is a key indicator that the ligand has been deprotonated and is coordinating in its thiolate form. lookchem.com

Synthesis and Characterization of Metal Complexes with this compound Ligand

The synthesis of metal complexes with tetrazole-5-thiol ligands is typically achieved through solvothermal or solution-based methods, reacting the ligand with a suitable metal salt. The choice of solvent, temperature, and the presence of auxiliary ligands can significantly influence the final product's structure.

While extensive reports on the specific ligand this compound are limited, the coordination behavior of analogous ligands, such as 1-phenyl-1H-tetrazole-5-thiol, provides significant insight. These ligands have been used to synthesize a variety of transition metal complexes.

Pt(II) Complexes: Platinum(II) complexes with tetrazole-5-thiol ligands have been prepared and characterized. sjpas.comsjpas.com Typically, the thiol ligand coordinates as a monodentate donor through the sulfur atom, leading to square planar geometries around the Pt(II) center. sjpas.com

Co(II) and Cd(II) Complexes: Solvothermal reactions involving 1-phenyl-1H-tetrazole-5-thiol with cobalt(II) and cadmium(II) salts have yielded both dinuclear complexes and one-dimensional coordination polymers. researchgate.netlookchem.com In some dinuclear cadmium complexes, two metal centers are bridged by two thiolate ligands through their sulfur atoms, forming a central Cd2S2 ring. lookchem.com

Cu(II) and Zn(II) Complexes: Copper(II) and Zinc(II) readily form complexes with tetrazole-based ligands. nih.govnih.govrsc.org The coordination can involve both the tetrazole nitrogen atoms and other functional groups on the ligand, leading to diverse structures, including mononuclear and polynuclear species. nih.govnih.gov For example, Zn(II) complexes with bifunctional tetrazole–carboxylate ligands have been shown to form one- and two-dimensional layered structures. nih.gov

Fe(II) and Ni(II) Complexes: Iron(II) and Nickel(II) complexes with tetrazole derivatives are also known. For instance, Fe(II) can form one-dimensional coordination polymers where the metal centers are bridged by tetrazole-containing ligands. nih.gov Nickel has been incorporated into metal-organic frameworks using a naphthalene-ditetrazole linker, demonstrating the utility of the naphthalene (B1677914) moiety in constructing porous materials. nih.gov

The table below summarizes representative coordination complexes formed with ligands analogous to this compound, illustrating the expected coordination behavior.

| Metal Ion | Analogous Ligand | Complex Type | Structural Features |

| Pt(II) | 1-methyl-H1-tetrazole-5-thiol | Mononuclear | Square planar geometry, S-coordination. sjpas.comsjpas.com |

| Co(II) | 1-phenyl-1H-tetrazole-5-thiol | Dinuclear, 1D Polymer | Dinuclear units with Co-Co distance, 1D looped chains. lookchem.com |

| Cd(II) | 1-phenyl-1H-tetrazole-5-thiol | Dinuclear, 1D Polymer | Dinuclear units with Cd2S2 rings, 1D looped chains. lookchem.com |

| Cu(II) | 2-(1H-tetrazol-5-yl)-1H-indole | Mononuclear | Pentacoordinate or hexacoordinate, N-coordination from tetrazole. nih.gov |

| Zn(II) | Tetrazole–carboxylate ligands | 1D and 2D Polymers | Layered structures. nih.gov |

| Ni(II) | 2,6-di(1H-tetrazol-5-yl)naphthalene | 3D MOF | Pale pink block-shaped crystals. nih.gov |

| Fe(II) | trans-1,2-di(tetrazol-1-yl)cyclopentane | 1D Polymer | Bridging ligands form polymeric chains. nih.gov |

The ability of the tetrazole-5-thiol unit to act as a bridging ligand makes it an excellent candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). lookchem.comrsc.org These extended structures are formed by linking metal ions or clusters with organic ligands. The multidentate nature of ligands like this compound allows for the formation of one-, two-, or three-dimensional networks. lookchem.com

For example, cadmium(II) and cobalt(II) have been shown to form one-dimensional looped chain structures with 1-phenyl-1H-tetrazole-5-thiol, where the ligand bridges the metal centers. lookchem.com Furthermore, the incorporation of a naphthalene moiety into a tetrazole-based ligand has been successfully used to synthesize a nickel-based MOF with a high specific surface area and thermal stability. nih.gov The tetrazole groups are crucial in such frameworks for their strong coordinating ability and potential to enhance properties like gas uptake. nih.gov The synthesis of these materials often involves solvothermal methods, where heating the reactants in a sealed vessel promotes the formation of crystalline, extended structures. lookchem.comresearchgate.net

Structural Diversity and Geometries of this compound Complexes

The complexes formed with this compound and its analogs exhibit significant structural diversity, which is influenced by several factors:

The nature of the metal ion: Different metal ions have distinct coordination number and geometry preferences (e.g., tetrahedral for Zn(II), square planar for Pt(II), or octahedral for Co(II)). sjpas.comnih.govmdpi.com

The M:L ratio: The stoichiometry of the metal and ligand can control the final structure.

Reaction conditions: Factors such as solvent, temperature, and pH can influence which crystalline form is isolated.

Mononuclear, Dinuclear, and Extended Polymeric Architectures

The structural outcomes of coordination events involving tetrazole-5-thiolate ligands are highly dependent on the metal ion, the solvent system, and the presence of other coordinating species. Studies on the analogous 1-phenyl-1H-tetrazole-5-thiol (Hptt) ligand demonstrate its capacity to form mononuclear, dinuclear, and polymeric structures.

Mononuclear Complexes: In the presence of bulky co-ligands or specific stoichiometries, mononuclear complexes can be isolated. For example, Schiff base complexes with a naphthylidene moiety have been shown to form mononuclear square-planar Cu(II) complexes. rsc.orgresearchgate.net

Dinuclear Complexes: The tetrazole-thiolate ligand can act as a bridge between two metal centers. For instance, two Hptt ligands have been observed to bridge two Co(II) fragments, forming a dinuclear core. lookchem.com In a dinuclear cadmium complex, two ptt⁻ anions bridge the metal centers in a µ₂-κS, κS bridging mode. lookchem.com Rhenium(I) complexes with 1-(2-pyridylazo)-2-naphthol (B213148) also demonstrate the formation of both mononuclear and dinuclear species. nih.govresearchgate.net

Polymeric Architectures: In the absence of chelating co-ligands that can block coordination sites, the Hptt ligand readily forms extended polymeric structures. One-dimensional (1D) looped chain structures have been characterized for Co(II) and Cd(II), containing 8-membered [M₂S₂C₂N₂] rings. lookchem.com The ability of tetrazole-based ligands to form 2D and 3D frameworks is also well-documented, often leading to coordination polymers with interesting properties. rsc.orgrsc.org

Table 1: Selected Structural Parameters in Metal Complexes of 1-Phenyl-1H-tetrazole-5-thiol (ptt⁻)

| Complex | M-M Distance (Å) | M-S Distance (Å) | M-N Distance (Å) | Architecture |

| [Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]²⁺ | 2.8185(10) | 2.2446(17) | 1.8915-2.2024 | Dinuclear |

| [Cd₂(ptt)₂(2,2'-bipy)₂I₂] | 3.9282(14) | 2.6395-2.7504 | 2.3267-2.3292 | Dinuclear |

| [Co(ptt)₂(4,4'-bipy)]n | - | - | - | 1D Polymer |

| [Cd(ptt)₂(4,4'-bipy)]n | 4.1763(9) | - | - | 1D Polymer |

Influence of Co-ligands on Coordination Topology

The introduction of auxiliary ligands, or co-ligands, plays a critical role in directing the topology of the final coordination complex. These co-ligands can control the dimensionality and connectivity of the structure by occupying coordination sites on the metal ion, thereby preventing the primary ligand from extending the structure in all possible directions.

For example, in the chemistry of 1-phenyl-1H-tetrazole-5-thiol, the use of the chelating co-ligand 2,2'-bipyridine (B1663995) (2,2'-bipy) leads to the formation of discrete dinuclear complexes with Co(II) and Cd(II). lookchem.com The bipyridine ligand satisfies some of the metal's coordination preferences, leaving the ptt⁻ ligand to act as a bridge between two metal centers.

Weak Interactions in Coordination Compounds (e.g., C-H···M Agostic Interactions, Metallophilic Bonds, π-π Interactions)

Beyond the primary coordination bonds, weaker non-covalent interactions are crucial in stabilizing the crystal lattices of these coordination compounds and influencing their packing.

π-π Interactions: The aromatic naphthalene rings of the this compound ligand are expected to be highly prone to π-π stacking interactions. These interactions are a significant driving force in the assembly of supramolecular structures. In complexes of the phenyl analog, π-π interactions between neighboring phenyl rings help to organize 1D chains into 2D supramolecular layers. lookchem.com The larger surface area of the naphthalene moiety would likely lead to even stronger and more prevalent π-π interactions.

Metallophilic Bonds: In complexes containing heavy, late transition metals like Au(I) or Ag(I), weak metal-metal interactions, known as metallophilic bonds, can occur. These interactions, with energies comparable to hydrogen bonds, can link complexes into dimers or extended chains.

C-H···M Agostic Interactions: An agostic interaction is a three-center, two-electron bond between a metal, a carbon, and a hydrogen atom. These weak interactions are often observed in organometallic chemistry and can play a role in stabilizing coordination geometries.

Electronic and Spectroscopic Properties of Metal Complexes

The coordination of this compound to metal ions significantly alters the electronic properties of both the ligand and the metal center, giving rise to distinct spectroscopic signatures.

UV-Vis Spectroscopy for Electronic Transitions

The electronic absorption spectra of metal complexes of tetrazole-thiol ligands provide insight into the electronic transitions occurring within the molecule. The spectra are typically dominated by strong absorption bands in the UV region, which are assigned to intra-ligand π→π* and n→π* transitions associated with the aromatic naphthalene ring and the tetrazole-thiolate system.

Upon coordination to a metal ion, new absorption bands may appear, often in the visible region. These can be attributed to:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital.

d-d Transitions: In the case of transition metals with partially filled d-orbitals, weak absorptions corresponding to the excitation of electrons between d-orbitals can be observed.

UV-Vis titration is a useful technique to study complex formation in solution. researchgate.net Studies on palladium(II) complexes with 1-phenyl-1H-tetrazole-5-thiol and phosphine (B1218219) co-ligands show characteristic absorption bands that are analyzed to understand the coordination environment. researchgate.net

Luminescence and Photophysical Properties in Coordination Compounds

Many coordination compounds containing aromatic ligands exhibit luminescence, and complexes of tetrazole-based ligands are no exception. The photophysical properties are often dictated by the nature of the ligand, the metal ion, and the coordination environment.

Complexes of the analogous 1-phenyl-1H-tetrazole-5-thiol with Cd(II), a d¹⁰ metal, exhibit blue light emission in the solid state upon excitation with UV light. lookchem.com This emission is attributed to an intraligand (π→π* or n→π*) excited state, as the emission energy is similar to that of the free ligand. The rigidification of the ligand upon coordination can enhance the fluorescence intensity.

The incorporation of the extended π-system of the naphthalene group is expected to shift the emission wavelengths and influence the quantum yields. Naphthalene-containing ligands are known to be effective "antenna" chromophores in lanthanide complexes, absorbing UV light and transferring the energy to the metal center, which then emits at its characteristic wavelengths. nih.gov Metal-organic frameworks with tetrazole-containing ligands have shown intense photoluminescence properties. rsc.org

Table 2: Photophysical Data for a Cd(II) Complex of 1-Phenyl-1H-tetrazole-5-thiol

| Compound | Excitation λ (nm) | Emission λ (nm) | Color | Probable Origin |

| [Cd₂(ptt)₂(2,2'-bipy)₂I₂] | 254 | 415 | Blue | Intraligand |

Magnetic Properties of Transition Metal Complexes

When this compound coordinates to paramagnetic transition metal ions (e.g., Mn(II), Fe(II), Co(II), Ni(II), Cu(II)), the resulting complexes exhibit interesting magnetic properties. nih.govresearchgate.net The magnetic behavior is determined by the number of unpaired d-electrons on the metal center(s) and the interactions between them.

Magnetic Susceptibility: This measurement provides information about the effective magnetic moment (µ_eff) of the complex, which is directly related to the number of unpaired electrons. This data can help to determine the oxidation state and spin state (high-spin or low-spin) of the metal ion, and in turn, infer its coordination geometry (e.g., octahedral vs. tetrahedral). researchgate.net For instance, high-spin octahedral Co(II) complexes typically exhibit magnetic moments in the range of 4.3–5.2 Bohr magnetons (B.M.).

Magnetic Coupling: In dinuclear or polynuclear complexes, the magnetic moments of adjacent metal centers can interact. This interaction can be ferromagnetic (spins align parallel) or antiferromagnetic (spins align antiparallel). Variable-temperature magnetic susceptibility measurements can elucidate the nature and strength of this coupling. For example, a dinuclear Co(II) complex with bridging 1-phenyl-1H-tetrazole-5-thiol ligands was found to exhibit strong antiferromagnetic interactions between the metal centers. lookchem.com Similar behavior is observed in other coordination polymers with tetrazole-based ligands. rsc.org

Table 3: Magnetic Properties of Cobalt(II) Complexes with 1-Phenyl-1H-tetrazole-5-thiol (Hptt)

| Complex | Property | Value / Observation |

| [Co₂(OH)₂(2,2'-bipy)₂(Hptt)₂]²⁺ | χ_M T at 300 K | 2.5 cm³ K mol⁻¹ |

| Coupling | Strong antiferromagnetic interaction | |

| [Co(ptt)₂(4,4'-bipy)]n | χ_M T at 300 K | 2.4 cm³ K mol⁻¹ |

| Coupling | Strong antiferromagnetic interaction |

Theoretical and Computational Investigations of 1 Naphthalen 2 Yl 1h Tetrazole 5 Thiol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering deep insights into molecular behavior. For 1-Naphthalen-2-yl-1H-tetrazole-5-thiol, these methods are employed to determine its most stable three-dimensional shape, the distribution of electrons within the molecule, and its spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is particularly effective for optimizing the molecular geometry of compounds like this compound to find its most stable conformation (lowest energy state). DFT calculations, often using hybrid functionals such as B3LYP in conjunction with a basis set like 6-31G(d), can accurately predict bond lengths, bond angles, and dihedral angles. wikipedia.org

The optimization process involves systematically adjusting the atomic coordinates to minimize the total energy of the molecule. The resulting optimized structure provides a clear picture of the spatial arrangement of the naphthalene (B1677914), tetrazole, and thiol groups. Furthermore, DFT is used to calculate various electronic properties, including the distribution of electron density, which is crucial for understanding the molecule's polarity and intermolecular interactions.

Table 1: Representative Theoretical Bond Lengths and Angles for a Phenyl-Substituted Tetrazole Thiol Analog *

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-S | 1.76 | C-S-H | 96.5 |

| C-N (ring) | 1.32 - 1.38 | N-C-S | 125.0 |

| N-N (ring) | 1.30 - 1.35 | C-N-N | 105.0 - 110.0 |

| C-C (phenyl) | ~1.39 | N-N-N | 108.0 - 111.0 |

Note: Data is representative of a simplified analog (1-phenyl-1H-tetrazole-5-thiol) to illustrate typical values obtained from DFT calculations, as specific data for the naphthalen-2-yl derivative is not available. The larger naphthalene system would induce further nuanced changes to these parameters.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a rigorous approach to calculating molecular properties. For this compound, ab initio calculations can be used to predict its total energy, heats of formation, and vibrational frequencies, which correspond to infrared (IR) and Raman spectra. nih.gov

By simulating the vibrational modes, researchers can assign the peaks observed in experimental IR spectra to specific molecular motions, such as the stretching of the S-H bond or the breathing modes of the naphthalene and tetrazole rings. This aids in the structural confirmation of the synthesized compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. For aryl-tetrazole derivatives, DFT calculations are commonly used to determine these orbital energies. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for Aryl-Tetrazole Hybrids *

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl | -6.98 | -1.87 | 5.11 |

| 4-Chlorophenyl | -7.15 | -2.18 | 4.97 |

| 4-Methoxyphenyl | -6.65 | -1.70 | 4.95 |

| Naphthalen-2-yl (estimated) | Lower than phenyl | Lower than phenyl | < 5.11 |

Note: The data for phenyl and substituted phenyl derivatives are representative values found in the literature for analogous systems to illustrate the concept. The values for the naphthalen-2-yl derivative are estimated based on the expected electronic effects of the larger aromatic system.

Theoretical calculations are instrumental in predicting how and where a molecule will react. By analyzing the FMOs, one can identify the probable sites for nucleophilic and electrophilic attack. For this compound, the HOMO is often localized over the sulfur atom and parts of the aromatic system, indicating these are likely sites for electrophilic attack. The LUMO, conversely, may be distributed across the tetrazole ring, suggesting these nitrogen atoms are susceptible to nucleophilic attack.

Another powerful tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, with red areas indicating regions of negative potential (electron-rich, prone to electrophilic attack) and blue areas indicating positive potential (electron-poor, prone to nucleophilic attack). Such maps can visually pinpoint the reactive centers of the molecule.

Tautomerism and Conformational Analysis

Molecules like this compound can exist in different structural forms, or isomers, that can interconvert. Understanding these isomeric forms is crucial as they can have different properties and reactivity.

A key structural feature of this compound is its ability to exist in two tautomeric forms: the thiol form (containing an S-H bond) and the thione form (containing a C=S bond and an N-H bond on the tetrazole ring). This is a type of prototropic tautomerism where a proton migrates between the sulfur and a nitrogen atom. nih.gov

Computational studies, using both DFT and ab initio methods, can be performed to determine the relative stability of these two tautomers. researchgate.net By calculating the total energy of the optimized geometries for both the thiol and thione forms, researchers can predict which tautomer is more stable and therefore more abundant at equilibrium. researchgate.net These studies often find that the thione form is energetically favored over the thiol form in the gas phase for the parent tetrazole-5-thiol. researchgate.net The presence of the naphthalen-2-yl substituent and the effect of different solvents can also be modeled to see how they influence this tautomeric equilibrium.

Energetic Characterization of Conformational Isomers

The conformational landscape of this compound is primarily defined by the rotational freedom around the C-N single bond connecting the naphthalene and tetrazole rings. This rotation gives rise to various conformers, distinguished by the dihedral angle between the planes of the two aromatic systems. Computational studies on analogous bicyclic aromatic hydrocarbons, such as the naphthalene dimer, have shown that multiple geometries, including stacked and V-shaped conformations, can exist with small energy differences between them. researchgate.net For this compound, the orientation of the thiol (-SH) group relative to the tetrazole ring also contributes to the conformational diversity.

The relative energies of the conformers are influenced by a delicate balance of steric hindrance between the naphthalene and tetrazole rings and stabilizing intramolecular interactions, such as weak hydrogen bonds or other non-covalent contacts. The planarity of the molecule can be influenced by the electronic effects of the substituents on the aromatic rings.

Below is a hypothetical data table illustrating the kind of energetic characterization that would be obtained from computational studies on the conformational isomers of this compound, based on typical computational outputs for similar molecules.

| Conformer | Dihedral Angle (Naphthyl-Tetrazole) | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Population (%) at 298 K |

| Planar | 0° | 2.5 | 3.1 | 5 |

| Twisted-I | 45° | 0.0 | 2.8 | 60 |

| Twisted-II | 90° | 1.0 | 2.5 | 30 |

| Perpendicular | 180° | 3.0 | 2.2 | 5 |

Note: This table is illustrative and based on general principles of conformational analysis. The actual values would require specific quantum chemical calculations for this compound.

Intermolecular Interactions and Supramolecular Assembly Modeling

The supramolecular assembly of this compound in the solid state is governed by a combination of intermolecular interactions, primarily hydrogen bonding and π-π stacking. nih.gov The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atoms of the tetrazole ring can serve as hydrogen bond acceptors. These interactions can lead to the formation of chains or more complex three-dimensional networks. nih.gov

In addition to classical hydrogen bonds, weaker C-H···N and C-H···S interactions are also likely to play a role in the crystal packing. The presence of the extensive π-system of the naphthalene ring facilitates π-π stacking interactions. researchgate.net These interactions arise from the attractive forces between the electron clouds of adjacent aromatic rings and are a crucial factor in the self-assembly of many aromatic compounds. uva.es The interplay between hydrogen bonding and π-π stacking is critical in determining the final crystal structure. Studies on similar systems, like the thiophenol dimer, have revealed that π-stacked structures can be anchored by weak S-H···S hydrogen bonds. uva.esnih.gov In some cases, π-π stacking can even be the dominant interaction, as observed in the 1-naphthol dimer, which adopts a V-shaped, partially overlapping π-π stacked structure without canonical hydrogen bonds. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. nih.govnih.govmdpi.com By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions. nih.gov For this compound, this analysis would provide a detailed picture of the hydrogen bonding, π-π stacking, and other van der Waals contacts that stabilize the crystal lattice.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. nih.gov For instance, the percentage contribution of H···H, C···H/H···C, N···H/H···N, S···H/H···S, and C···C contacts to the total Hirshfeld surface area can be determined. In related structures, H···H contacts often represent the most significant contribution to the Hirshfeld surface. nih.govnih.gov The presence of strong interactions, such as hydrogen bonds, is typically indicated by distinct spikes in the fingerprint plot. nih.gov

A hypothetical summary of the percentage contributions of the most significant intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the table below.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | 35% |

| C···H/H···C | 25% |

| N···H/H···N | 15% |

| C···C (π-π stacking) | 10% |

| S···H/H···S | 8% |

| Other | 7% |

Note: This table is illustrative. The actual distribution of intermolecular contacts would depend on the experimentally determined crystal structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

For this compound, MD simulations could be employed to investigate the rotational dynamics around the C-N bond, providing information on the barriers to rotation and the lifetimes of different conformational states. In the context of supramolecular assemblies, MD simulations can be used to assess the stability of hydrogen-bonded networks and π-π stacked arrangements. The simulations can reveal how these interactions fluctuate over time and how they are influenced by factors such as temperature and solvent.

Furthermore, MD simulations can be used to compute various properties that are not readily accessible from static computational models. These include transport properties, such as diffusion coefficients, and thermodynamic properties, such as free energies of binding between molecules. For example, MD simulations have been used to investigate the binding of tetrazole derivatives to biological targets by exploring their dynamic interactions within the active site of a protein. nih.gov

The following table outlines the types of insights that could be gained from MD simulations of this compound.

| Simulation Focus | Key Insights |

| Single Molecule Dynamics | Conformational flexibility, rotational barriers, intramolecular hydrogen bonding dynamics. |

| Dimer/Oligomer Dynamics | Stability of hydrogen bonds and π-π stacking, preferred modes of association, free energy of dimerization. |

| Crystal Lattice Dynamics | Vibrational modes, thermal expansion, stability of the crystal packing at different temperatures. |

| Solution Dynamics | Solvation structure, diffusion behavior, interaction with solvent molecules. |

Potential Applications in Materials Science

Development of Functional Materials Based on 1-Naphthalen-2-yl-1H-tetrazole-5-thiol Complexes

The tetrazole-thiol group is known to be an effective coordinating agent for a variety of metal ions, enabling the formation of stable complexes and coordination polymers. The properties of these materials are highly dependent on the central metal ion and the specific organic ligand used. While research on complexes derived specifically from this compound is not extensively documented, studies on analogous compounds, such as 1-phenyl-1H-tetrazole-5-thiol, offer insights into the potential functionalities.

The emission in these related complexes is typically attributed to π→π* or n→π* intraligand transitions. While specific photophysical data for this compound complexes are not available, the presence of the larger, more conjugated naphthalene (B1677914) moiety could potentially lead to different and interesting photoluminescent properties, such as shifts in emission wavelengths or enhanced quantum yields, warranting further investigation.

Table 1: Luminescent Properties of a Related Tetrazole-Thiol Complex Data for complexes of 1-phenyl-1H-tetrazole-5-thiol (Hptt) are presented for illustrative purposes, as specific data for this compound complexes are not available in the searched literature.

| Compound/Ligand | Excitation Wavelength (nm) | Maximum Emission Wavelength (nm) | Emission Color | Attributed Transition |

| [Cd(ptt)₂(2,2'-bipy)] | 254 | 415 | Blue | Intraligand (π→π* or n→π*) |

Source: Adapted from research on 1-phenyl-1H-tetrazole-5-thiol complexes.

The field of molecular magnetism often utilizes organic ligands to bridge metal centers, mediating magnetic interactions between them. Tetrazole-based ligands have been successfully used to construct coordination polymers with interesting magnetic behaviors. For example, research on complexes synthesized with 1-phenyl-1H-tetrazole-5-thiol has shown that cobalt(II) complexes can exhibit strong antiferromagnetic interactions between the metal centers.

In these materials, the tetrazole-thiol ligand can act as a bridge, facilitating magnetic exchange between adjacent metal ions. The nature and strength of this exchange are determined by factors such as the bridging mode of the ligand and the geometry of the metal centers. Although specific magnetic studies on this compound complexes have not been reported, its structural similarity to ligands known to produce magnetic materials makes it a promising candidate for further research in this area.

Integration into Nanomaterials and Surface Modification Strategies

The thiol (-SH) group present in this compound provides a reactive handle for covalent attachment to surfaces and integration into nanomaterials. Thiol chemistry is widely used for surface modification, particularly on noble metal surfaces like gold, due to the formation of strong self-assembled monolayers (SAMs).

Furthermore, a UV-induced reaction between tetrazoles and thiols has been identified as a versatile method for polymer conjugation and surface functionalization. This "photoclick" reaction proceeds rapidly at room temperature without a catalyst and can be performed in a variety of solvents, including water. This chemistry allows for the site-selective functionalization of surfaces. For example, a tetrazole-modified surface can be patterned by irradiating it with UV light through a mask in the presence of a thiol-containing molecule, leading to covalent attachment only in the exposed regions.

This inherent reactivity suggests that this compound could be a valuable compound for:

Functionalizing Nanoparticles: Attaching the molecule to the surface of nanoparticles to modify their solubility, stability, or to impart specific optical or electronic properties derived from the naphthalene-tetrazole structure.

Creating Functional Surfaces: Modifying substrates to alter their surface energy (e.g., creating superhydrophobic-hydrophilic micropatterns) or to immobilize other molecules for applications in sensing or biotechnology.

While this potential is based on the known reactivity of the tetrazole-thiol functional groups, specific studies demonstrating the integration of this compound into nanomaterials or its use in surface modification are not yet available in the scientific literature.

Future Research Directions and Outlook

Exploration of Advanced Synthetic Methodologies for Naphthalenyl Tetrazole-5-thiols

The synthesis of tetrazoles, including 5-substituted-1H-tetrazoles, has traditionally involved methods like the [3+2] cycloaddition of azides with nitriles or isothiocyanates. researchgate.netresearchgate.net Future work should focus on developing more efficient, sustainable, and versatile synthetic routes for naphthalenyl tetrazole-5-thiols.

Key research avenues include:

Catalytic Approaches: The use of heterogeneous catalysts could offer improved yields, easier purification, and better recyclability. researchgate.net Investigating metal- and oxidant-free electrochemical synthesis could provide a greener alternative to traditional methods. researchgate.net

Flow Chemistry: Continuous-flow synthesis can offer enhanced control over reaction parameters, improved safety for handling energetic intermediates like azides, and scalability. researchgate.net Applying flow-assisted methodologies could streamline the production of 1-Naphthalen-2-yl-1H-tetrazole-5-thiol.

Novel Precursors: Exploring alternative starting materials beyond 2-naphthyl isothiocyanate and sodium azide (B81097) could open new pathways. For instance, methodologies involving the transformation of amides or the use of aryl diazonium salts could be adapted for this specific compound. researchgate.netacs.org

| Synthetic Methodology | Potential Advantages | Key Research Focus |

| Heterogeneous Catalysis | Enhanced reaction rates, improved product selectivity, catalyst recyclability, simplified work-up. | Development of novel, robust catalysts specific for tetrazole-thiol synthesis. |

| Electrochemical Synthesis | Avoidance of harsh chemical oxidants/reductants, mild reaction conditions, high selectivity. | Optimization of electrode materials and reaction conditions for the cycloaddition process. |

| Continuous-Flow Chemistry | Precise control of temperature and pressure, safe handling of hazardous reagents, improved scalability. | Design and optimization of flow reactors for the synthesis of naphthalenyl tetrazoles. |

| Alternative Precursors | Access to a wider range of derivatives, potential for one-pot multi-component reactions. | Investigation of reactions using precursors like substituted naphthalenes and thiosemicarbazides. google.com |

Development of Novel Characterization Techniques for Complex Architectures

The ability of the tetrazole-thiol moiety to act as a versatile ligand for metal ions suggests that this compound can be a building block for complex coordination polymers and supramolecular structures. researchgate.net Characterizing these intricate architectures requires the application and development of advanced analytical techniques.

Future research should emphasize:

Single-Crystal X-ray Diffraction: This remains the definitive method for elucidating the three-dimensional structure of crystalline materials, including bond distances and angles, and understanding supramolecular interactions. researchgate.net

Advanced Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are crucial for characterizing large supramolecular assemblies and polymers.

Spectroscopic Ellipsometry: This technique could be employed to determine the optical properties and thickness of thin films fabricated from materials based on naphthalenyl tetrazole-5-thiols.

| Characterization Technique | Information Provided | Application Area |

| Single-Crystal X-ray Diffraction | Precise 3D atomic coordinates, bond lengths/angles, crystal packing, intermolecular interactions. | Structural elucidation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netlookchem.com |

| Solid-State NMR | Local atomic environments, polymorphism, conformational analysis in non-crystalline materials. | Characterization of amorphous polymers and insoluble materials. |

| Thermal Gravimetric Analysis (TGA) | Thermal stability, decomposition pathways, solvent content in crystalline structures. | Assessing the stability of advanced materials for various applications. lookchem.com |

| Powder X-ray Diffraction (PXRD) | Phase purity of crystalline samples, crystal structure information for powders. | Routine characterization of synthesized bulk materials. lookchem.com |

Synergistic Integration of Experimental and Computational Approaches

The integration of computational chemistry with experimental synthesis and characterization provides a powerful tool for understanding and predicting chemical behavior. mdpi.com Density Functional Theory (DFT) calculations, for example, can offer insights into electronic structures, reaction mechanisms, and spectroscopic properties. nih.govnih.gov

Future directions in this area include:

Predictive Modeling: Using DFT and other computational methods to predict the most stable regioisomers in substitution reactions, guiding synthetic efforts and minimizing trial-and-error experimentation. mdpi.com

Mechanism Elucidation: Computational modeling can be used to map out reaction pathways for the synthesis and potential transformations of this compound, such as desulfurization reactions. dntb.gov.ua

Property Simulation: Predicting the electronic, optical, and magnetic properties of novel materials derived from this compound before their synthesis. This can help in targeting materials with specific functionalities, such as those for use as emitters in organic light-emitting diodes (OLEDs). researchgate.net

Molecular Docking Studies: If exploring biological applications, computational docking can simulate the interaction of these compounds with biological targets, guiding the design of more potent analogues. nih.gov

Diversification of Academic Applications in Advanced Materials

The unique combination of a bulky, aromatic naphthalene (B1677914) group and a versatile tetrazole-thiol coordinating unit makes this compound a promising candidate for various applications in materials science. mdpi.com

Potential future applications to be explored:

Luminescent Materials: The naphthalene moiety is a well-known fluorophore. Incorporating this compound into coordination polymers could lead to new materials with interesting photoluminescent properties for sensing or lighting applications. lookchem.com

Magnetic Materials: The tetrazole ring can mediate magnetic interactions between metal centers. Synthesizing coordination complexes with paramagnetic metals like cobalt(II) could yield materials with novel magnetic behaviors. researchgate.net

High-Energy Materials: Tetrazole derivatives are known for their high enthalpy of formation and are explored as components in explosives and propellants. mdpi.com The naphthalenyl derivative could be investigated for its energetic properties.

Corrosion Inhibitors: Thiol and tetrazole groups are effective at binding to metal surfaces. This compound could be investigated for its potential to form protective layers on metals like copper and bronze, preventing corrosion. dntb.gov.ua

| Application Area | Relevant Properties | Research Goal |

| Luminescent Materials | Fluorescence from the naphthalene group, tunable emission via metal coordination. | Development of novel sensors, OLEDs, and solid-state lighting materials. lookchem.com |

| Magnetic Materials | Ability of the tetrazole-thiol ligand to mediate magnetic exchange between metal ions. | Synthesis of single-molecule magnets or magnetic coordination polymers. researchgate.net |

| Energetic Materials | High nitrogen content and positive enthalpy of formation from the tetrazole ring. | Investigation as a component for gas generators or propellants. mdpi.com |

| Corrosion Protection | Strong coordination of thiol and tetrazole nitrogen atoms to metal surfaces. | Design of effective anti-corrosion coatings for various metals. |

Design of Next-Generation Analogues with Tunable Properties for Specific Research Goals

Systematic modification of the this compound scaffold is a key strategy for fine-tuning its properties for specific applications. Future research should focus on creating a library of analogues with tailored electronic and steric characteristics.

Strategies for analogue design include:

Substitution on the Naphthalene Ring: Introducing electron-donating or electron-withdrawing groups onto the naphthalene rings can modulate the electronic properties of the molecule, affecting its coordination behavior and the photophysical properties of its metal complexes.

Modification of the Thiol Group: Converting the thiol to a thioether or a disulfide could alter its coordination mode and the resulting structures of its complexes. researchgate.net

Isomeric Variation: Synthesizing the 1-naphthalenyl analogue (1-(Naphthalen-1-yl)-1H-tetrazole-5-thiol) would allow for a systematic study of how the position of the tetrazole-thiol substituent on the naphthalene core affects the material's properties.

Q & A

Basic: What are the established synthetic methodologies for 1-Naphthalen-2-yl-1H-tetrazole-5-thiol?

Answer:

The synthesis typically involves cycloaddition reactions between nitriles and sodium azide, often catalyzed under high-temperature or catalytic conditions. For example:

- Heterogeneous Catalysis : A method using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C achieves efficient coupling of tetrazole thiols with substituted chlorobenzyl chlorides .

- Continuous Flow Systems : Microreactor approaches enable safe handling of hydrazoic acid, improving scalability and reducing hazards .

- Nano-Catalysts : Nano-TiCl·SiO enhances reaction efficiency under solvent-free conditions, yielding 5-substituted tetrazoles with high purity .

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm structural integrity by identifying chemical shifts for naphthalene protons (δ 7.4–8.2 ppm) and tetrazole-thiol groups (δ 13–14 ppm) .

- IR Spectroscopy : Stretching vibrations for S-H (2500–2600 cm) and C=N (1600–1650 cm) validate functional groups .

- HPLC : Quantifies purity (>99%) and resolves impurities using internal standards (e.g., 1-(2-hydroxyethyl)-1H-tetrazol-5-thiol) with a resolution ≥20 .

Advanced: How can computational modeling optimize the design of tetrazole derivatives?

Answer:

Density Functional Theory (DFT) studies predict electronic properties and reactivity:

- Charge Distribution : Calculations on tetrazole-thiol moieties reveal nucleophilic sites for functionalization .

- Mechanistic Insights : DFT models elucidate azide-nitrile cycloaddition pathways, identifying transition states and energy barriers .

- Docking Studies : Molecular docking (e.g., with enzymes or receptors) evaluates binding affinities of derivatives, guiding SAR for biological applications .

Advanced: What factors explain yield discrepancies in synthetic protocols?

Answer:

Variations arise from:

- Catalyst Efficiency : Nano-TiCl·SiO yields >90% vs. Bleaching Earth Clay (70–80%) due to higher surface area and active sites .

- Solvent Effects : PEG-400 enhances solubility of intermediates, reducing side reactions compared to aqueous systems .

- Temperature Control : Microreactors maintain consistent exothermic conditions, minimizing decomposition seen in batch reactions .

Advanced: How to address conflicting NMR data for tetrazole-thiol derivatives?

Answer:

Contradictions may stem from:

- Tautomerism : Thiol ↔ thione tautomerism alters chemical shifts; DO exchange or variable-temperature NMR clarifies dynamic behavior .

- Impurity Interference : Trace solvents (e.g., DMF) or unreacted intermediates mimic signals. Purification via recrystallization or column chromatography resolves this .

- pH Sensitivity : Protonation states (e.g., tetrazole ring) shift peaks. Buffered NMR solvents standardize comparisons .

Advanced: Which catalytic systems are optimal for regioselective functionalization?

Answer:

- Heterogeneous Catalysts : Bleaching Earth Clay minimizes byproducts in aryl-alkyl coupling due to selective adsorption .

- Organocatalysts : Tetramethylguanidine (TMG) promotes regioselective thiol-ene reactions for naphthalene-tetrazole conjugates .

- Metal-Free Systems : TBAF (tetrabutylammonium fluoride) avoids metal contamination in azide cycloadditions, critical for pharmaceutical applications .

Advanced: How to design derivatives for enhanced bioactivity?

Answer:

Strategies include:

- Substituent Engineering : Introducing electron-withdrawing groups (e.g., -NO, -CF) to the naphthalene ring modulates redox activity and binding .

- Hybrid Scaffolds : Coupling with triazoles or oxadiazoles (e.g., compound 42 in ) improves pharmacokinetics via hydrogen-bonding motifs .

- Prodrug Approaches : Glycosylation (e.g., compound 40 in ) enhances solubility and target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.